Home > Products > Screening Compounds P4194 > 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride
3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride - 2309475-00-9

3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride

Catalog Number: EVT-2511523
CAS Number: 2309475-00-9
Molecular Formula: C5H7ClF2N2O
Molecular Weight: 184.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The compound is classified as a pyrazole derivative, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often utilized in drug discovery and development.

Synthesis Analysis

The synthesis of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 2,2-difluoroethanol and appropriate hydrazine derivatives.
  2. Formation of the Pyrazole Ring: The core structure is formed through a condensation reaction between the hydrazine derivative and an appropriate carbonyl compound (e.g., an aldehyde or ketone) under acidic conditions. This step often requires careful temperature control to optimize yield.
  3. Hydrochloride Salt Formation: To obtain the hydrochloride salt, the synthesized pyrazole can be treated with hydrochloric acid in a suitable solvent, leading to the formation of the hydrochloride salt that enhances solubility and stability.
  4. Purification: The final product is purified using recrystallization techniques or chromatography methods to ensure high purity suitable for further applications.

Technical Parameters: Typical reaction conditions may include refluxing in ethanol or methanol, with reaction times ranging from several hours to overnight depending on the reactivity of the starting materials.

Molecular Structure Analysis

The molecular structure of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride can be described as follows:

  • Chemical Formula: C6_{6}H7_{7}ClF2_{2}N2_{2}O
  • Molecular Weight: Approximately 196.58 g/mol
  • Structure Features:
    • The pyrazole ring consists of five members with two nitrogen atoms at adjacent positions.
    • The difluoroethoxy group is attached at the 3-position of the pyrazole ring, contributing to its unique properties.

Structural Data

  • Bond Angles and Lengths: The bond angles within the pyrazole ring typically range around 120°, indicative of sp² hybridization.
  • Conformational Analysis: Computational methods such as density functional theory may be employed to predict stable conformations and assess steric interactions within the molecule.
Chemical Reactions Analysis

3-(2,2-Difluoroethoxy)-1H-pyrazole hydrochloride can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The difluoroethoxy group can undergo nucleophilic substitution under basic conditions, allowing for the introduction of different substituents.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyrazole allows it to engage in electrophilic substitution reactions, which can modify its biological activity.
  3. Dehydration Reactions: Under specific conditions, dehydration can occur leading to more complex derivatives.

Common Reagents and Conditions

  • Reagents: Common reagents include bases like sodium hydroxide for nucleophilic substitutions and electrophiles such as bromine for electrophilic substitutions.
  • Conditions: Reactions are typically conducted in organic solvents like dichloromethane or acetonitrile under controlled temperatures.
Mechanism of Action

The mechanism of action for 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride involves its interaction with biological targets:

  • Target Interaction: The compound may interact with specific receptors or enzymes within biological systems, potentially modulating pathways involved in disease processes.
  • Binding Affinity: The presence of the difluoroethoxy group may enhance binding affinity due to increased lipophilicity and electronic effects.

Relevant Data

  • Studies have indicated that modifications on the pyrazole ring can significantly alter biological activity, suggesting a structure-activity relationship that is crucial for drug development.
Physical and Chemical Properties Analysis

3-(2,2-Difluoroethoxy)-1H-pyrazole hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in polar solvents such as water and ethanol due to its hydrochloride form.
  • Melting Point: Melting points generally range around 150–160 °C based on similar compounds in literature.

Additional Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from moisture and light to prevent degradation.
  • pH Sensitivity: As a hydrochloride salt, it exhibits pH-dependent solubility characteristics.
Applications

The scientific applications of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride are diverse:

  1. Medicinal Chemistry: Utilized as a building block in synthesizing novel pharmaceuticals aimed at treating various diseases including cancer and neurological disorders.
  2. Biological Research: Investigated for potential antimicrobial and anticancer properties through various in vitro studies.
  3. Chemical Biology: Serves as a tool for probing receptor-ligand interactions and studying signal transduction pathways.
  4. Industrial Applications: Employed in developing new materials and intermediates in organic synthesis processes.
Introduction to Pyrazole-Based Therapeutics

The pyrazole heterocycle—a five-membered ring featuring two adjacent nitrogen atoms—represents a cornerstone scaffold in rational drug design, prized for its structural versatility and capacity for diverse biological interactions. This privileged pharmacophore enables precise modulation of pharmacokinetic and pharmacodynamic profiles in therapeutic agents targeting inflammation, oncology, infectious diseases, and central nervous system disorders. The incorporation of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride exemplifies contemporary innovations leveraging fluorinated pyrazole chemistry to enhance drug-like properties. Its structural architecture merges the metabolic stability conferred by fluorine with the recognition elements inherent to the pyrazole nucleus, positioning it within a vanguard of targeted molecular entities.

Role of Pyrazole Derivatives in Modern Medicinal Chemistry

Pyrazole derivatives occupy a pivotal niche in pharmaceutical development due to their synthetic tractability and adaptable binding pharmacophores. The 1H-pyrazole ring system provides three distinct sites for functionalization (N1, C3, C4/C5), enabling the generation of structurally diverse libraries for structure-activity relationship (SAR) exploration. This versatility translates into broad therapeutic applications:

Table 1: Clinically Approved Pyrazole-Based Therapeutics

CompoundTherapeutic CategoryBiological TargetKey Structural Features
CelecoxibAnti-inflammatory (COX-2 inhibitor)Cyclooxygenase-21,5-Diarylpyrazole with sulfonamide
CrizotinibAntineoplastic (ALK inhibitor)Anaplastic lymphoma kinase3-Amino-5-arylpyrazole core
Rimonabant*Anti-obesityCannabinoid CB1 receptor1,3-Diarylpyrazole-4-carboxamide
DifenamizoleAnalgesicUndefined (non-opioid pathways)3,5-Dimethyl-1-phenylpyrazole

*Withdrawn due to safety concerns; illustrates target engagement potential.

Notably, pyrazole-based compounds demonstrate exceptional target specificity. For instance, kinase inhibitors like crizotinib exploit the pyrazole’s nitrogen atoms for hinge-region hydrogen bonding within ATP-binding sites, achieving nanomolar potency . Similarly, COX-2 selectivity in celecoxib arises from steric constraints imposed by its 1,5-diaryl substitution pattern, preventing binding to the narrower COX-1 active site [5]. The scaffold’s bioisosteric flexibility further allows mimicry of phenol (via pyrazol-3-ol tautomers), amide (via pyrazole-carboxamides), and heteroaryl motifs, facilitating lead optimization across target classes. Mechanistically, pyrazoles modulate enzymatic activity through competitive inhibition (e.g., cyclin-dependent kinases), allosteric modulation (e.g., metabotropic glutamate receptors), or interference with protein-protein interactions, underscoring their broad utility in medicinal chemistry campaigns [5].

Structural Significance of Fluorinated Substituents in Bioactive Molecules

Fluorine incorporation, particularly via difluoroethoxy (–OCH₂CF₂H) groups, imparts multifaceted advantages to bioactive molecules, merging steric mimicry with electronic and physiochemical enhancements. The –OCH₂CF₂H moiety in 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride exemplifies strategic fluorination:

  • Enhanced Metabolic Stability: The C–F bond’s strength (~115 kcal/mol) and resistance to homolytic cleavage mitigate oxidative metabolism at the ethoxy linker. Fluorine’s electronegativity reduces electron density on adjacent carbon atoms, impeding cytochrome P450-mediated dealkylation pathways. Consequently, compounds bearing –OCF₂H groups often exhibit prolonged in vivo half-lives compared to non-fluorinated analogs [6].
  • Modulated Lipophilicity & Permeability: Fluorination subtly balances hydrophobicity and membrane penetration. While the –CF₂H group increases logP versus –OCH₃, its hydrogen-bond donor capacity (Abraham’s acidity parameter A ≈ 0.10) enhances solubility relative to –OCF₃ (A = 0). This unique profile improves cellular uptake while maintaining aqueous solubility—critical for oral bioavailability [6].
  • Conformational Effects: Unlike methoxy groups (–OCH₃), which adopt coplanar conformations with aryl rings for resonance stabilization, the –OCF₂H motif favors orthogonal orientations due to hyperconjugative σ*(C–F) interactions. This alters 3D presentation of pharmacophores without steric bulk, optimizing target engagement [6].
  • Hydrogen-Bonding Capacity: The acidic CF₂H proton (pKa ~26–28) acts as a moderate hydrogen-bond donor, enabling interactions with backbone carbonyls, side-chain hydroxyls, or phosphate groups in target proteins. This contrasts with inert trifluoromethyl (–CF₃) groups, providing an additional vector for affinity and selectivity [6].

Table 2: Physicochemical Impact of Fluorinated Substituents on Pyrazole Scaffolds

SubstituentAbraham Acidity (A)logP (Calculated)Metabolic LabilityH-Bonding Role
–OCH₃~0.01+0.30 vs. HHigh (O-demethylation)Acceptor only
–OCF₃0.00+1.00 vs. –OCH₃Very lowNone
–OCF₂H0.10–0.12+0.70 vs. –OCH₃LowDonor/Acceptor

In 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride, the –OCH₂CF₂H ether linkage positions the CF₂H group distally from the pyrazole ring. This minimizes electronic perturbation of the heterocycle’s pKa while conferring membrane permeability and resistance to hepatic clearance—attributes essential for CNS-penetrant or long-acting therapeutics [6].

Historical Evolution of 1H-Pyrazole Scaffolds in Drug Discovery

Pyrazole drug development has progressed through three distinct epochs, reflecting synthetic innovations and target diversification:

  • Early Analgesic/Antipyretic Era (1880s–1950s): Initial applications exploited simple pyrazoles as phenol or enol mimics. Antipyrine (phenazone, synthesized 1883) and phenylbutazone emerged as first-generation antipyretics and NSAIDs. These 1,2-diaryl-3,5-pyrazolidinediones exhibited off-target toxicity (e.g., agranulocytosis), spurring efforts toward safer variants [5].
  • Selectivity Refinement (1960s–1990s): Advances in regioselective pyrazole synthesis enabled targeted modifications. Key developments included:
  • Knorr-type condensations of hydrazines with 1,3-dicarbonyls for 1,3,5-trisubstituted pyrazoles.
  • [3+2] Cycloadditions using diazo compounds or hydrazonyl halides for 4-functionalized analogs.
  • Introduction of sulfonamide groups (e.g., celecoxib, 1999) achieving >1000-fold COX-2 selectivity via steric exclusion from COX-1 [5].
  • Fluorine-Enabled Modern Therapeutics (2000s–Present): Integration of fluorinated motifs addressed limitations of earlier analogs:
  • Crizotinib (2006): Incorporation of 3-amino-5-arylpyrazole enhanced kinase selectivity and cellular potency.
  • KDM5B Inhibitors (e.g., compound 27ab, IC₅₀ = 24.4 nM): Fluorinated pyrazole-carboxamides demonstrated epigenetic modulation via histone demethylase inhibition, showing efficacy in gastric cancer models [2].
  • P2Y6R Antagonists (e.g., 5ab, IC₅₀ = 19.6 nM): Difluoroethoxy-containing pyrazole-quinolines exhibited anti-inflammatory effects by blocking UDP-activated P2Y6 receptors, reducing IL-6/TNF-α in lung injury models [7].

The emergence of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride represents a convergence of these historical trends. Its synthesis leverages contemporary fluorination methodologies—such as nucleophilic substitution of chlorodifluoromethane (ClCF₂H) onto pyrazolyl alcohols or photocatalytic radical difluoroalkylation—to install the –OCH₂CF₂H group regioselectively [6] [9]. As pyrazole drug discovery pivots toward targeted protein degradation, allosteric modulators, and covalent inhibitors, fluorinated derivatives like this compound provide critical chemical tools for probing in vivo pharmacology with optimized drug-like properties [7].

This structural evolution underscores the indispensable role of fluorinated pyrazoles in overcoming ADME limitations while achieving high-resolution target engagement across therapeutic areas.

Properties

CAS Number

2309475-00-9

Product Name

3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride

IUPAC Name

5-(2,2-difluoroethoxy)-1H-pyrazole;hydrochloride

Molecular Formula

C5H7ClF2N2O

Molecular Weight

184.57

InChI

InChI=1S/C5H6F2N2O.ClH/c6-4(7)3-10-5-1-2-8-9-5;/h1-2,4H,3H2,(H,8,9);1H

InChI Key

WIURGTVAUIROIR-UHFFFAOYSA-N

SMILES

C1=C(NN=C1)OCC(F)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.